![molecular formula C23H16ClN3OS2 B4781404 2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B4781404.png)
2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
Vue d'ensemble
Description
2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a phenothiazine moiety, a cyclopenta[b]pyridine ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common route starts with the reaction of 2-chloro-10H-phenothiazine with 2-chloroacetonitrile to form 2-(2-chloro-10H-phenothiazin-10-yl)acetonitrile . This intermediate can then undergo further reactions, such as nucleophilic substitution and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound and its derivatives have shown promise as anticancer agents. They exhibit high activity against certain cancer cell lines, such as breast cancer (MCF7).
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The phenothiazine moiety is known to interact with various biological targets, including dopamine receptors and cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 3-(2-chloro-10H-phenothiazin-10-yl)propanohydrazide
- 3-(2-chloro-10H-phenothiazin-10-yl)-1-propanamine hydrochloride
- 2-{[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,7-dihydro-6H-purin-6-one
Uniqueness
What sets 2-{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE apart from these similar compounds is its unique combination of structural features, including the cyclopenta[b]pyridine ring and the nitrile group
Propriétés
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS2/c24-16-8-9-21-19(11-16)27(18-6-1-2-7-20(18)30-21)22(28)13-29-23-15(12-25)10-14-4-3-5-17(14)26-23/h1-2,6-11H,3-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWZDSYMPICQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(2-chlorophenoxy)anilino]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B4781333.png)
![methyl 4-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4781335.png)
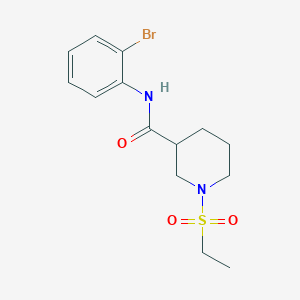
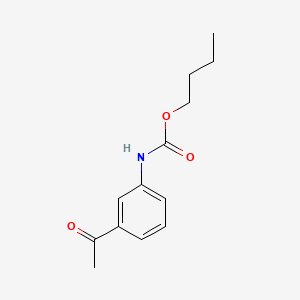
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4781348.png)
![N-(4-acetylphenyl)-2-[(3,4-dichlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4781350.png)
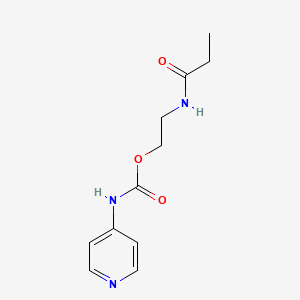
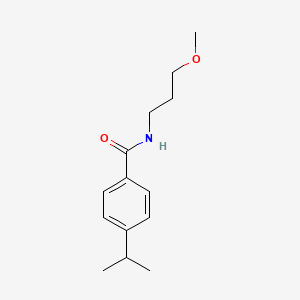

![3-{3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4781373.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4781379.png)
![2-({2-[2-(4-BROMOPHENYL)ETHYNYL]PHENYL}CARBAMOYL)BENZOIC ACID](/img/structure/B4781385.png)
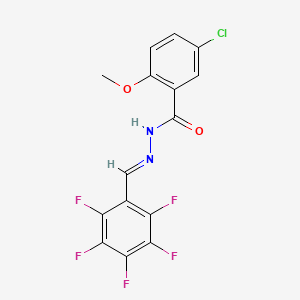
![3-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]PHENOL](/img/structure/B4781391.png)
